

In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Synthesis and Spectral Analysis

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Compound of Interest

Compound Name: **5-(Tributylstannyl)pyrimidine**

Cat. No.: **B178186**

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This technical guide provides a comprehensive overview of the synthesis and spectral properties of **5-(tributylstannyl)pyrimidine**, a key building block in organic synthesis, particularly for the construction of complex molecules through Stille cross-coupling reactions. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines available physical data with predicted spectral information based on established principles of spectroscopy and organometallic chemistry.

Chemical and Physical Properties

5-(Tributylstannyl)pyrimidine is a dense, high-boiling liquid. Its key physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₀ N ₂ Sn	PubChem[1]
Molecular Weight	369.13 g/mol	Sigma-Aldrich
Appearance	Light yellow to yellow liquid	ChemicalBook[2]
Boiling Point	134-138 °C at 2 mmHg	Sigma-Aldrich
Density	1.117 g/mL at 25 °C	Sigma-Aldrich
Refractive Index	n _{20/D} 1.515	Sigma-Aldrich
CAS Number	144173-85-3	Sigma-Aldrich

Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for **5-(tributylstannyl)pyrimidine** is not readily available in the public domain. However, a plausible and effective method can be adapted from established procedures for the synthesis of similar organostannanes, such as the preparation of 2-(tributylstannyl)pyrimidine. The following protocol describes a likely synthetic route starting from 5-bromopyrimidine.

Reaction Scheme:

Materials:

- 5-Bromopyrimidine
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride ((n-Bu)₃SnCl)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- Preparation: Under an inert atmosphere (argon or nitrogen), a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF is cooled to -78°C in a dry ice/acetone bath.
- Lithiation: n -Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78°C for 1 hour. The formation of the lithiated pyrimidine intermediate is typically observed.
- Stannylation: A solution of tributyltin chloride (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78°C . The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- Workup: The reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether.
- Purification: The combined organic layers are washed with saturated aqueous NaHCO_3 solution and brine, then dried over anhydrous MgSO_4 . The solvent is removed under reduced pressure.
- Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford **5-(tributylstannyl)pyrimidine** as a liquid.

Spectral Data

The following tables summarize the predicted and known spectral data for **5-(tributylstannyl)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1	s	1H	H-2
~8.7	s	2H	H-4, H-6
1.50 - 1.65	m	6H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
1.28 - 1.40	m	6H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
1.05 - 1.15	t	6H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
0.85 - 0.95	t	9H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~159	C-4, C-6
~157	C-2
~130	C-5
~29.0	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~27.2	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~13.6	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~10.8	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃

¹¹⁹Sn NMR (Predicted)

Solvent: CDCl_3 , Reference: SnMe_4 at 0.0 ppm

Chemical Shift (δ) ppm	Comments
~ -10 to -30	The chemical shift is highly dependent on the solvent and coordination state of the tin atom.

Mass Spectrometry (MS)

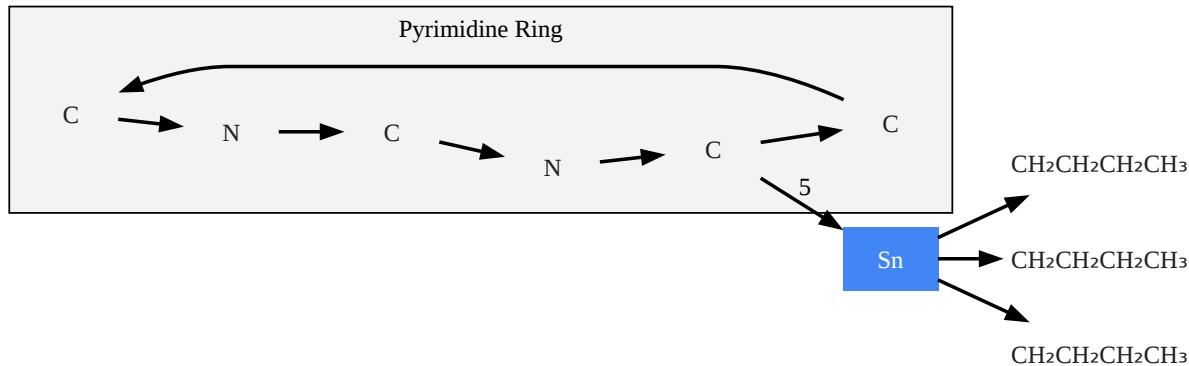
m/z	Interpretation
369	$[\text{M}]^+$ (based on the most abundant isotopes)
370.1431	$[\text{M}]^+$ (monoisotopic mass) [1]
313	$[\text{M} - \text{C}_4\text{H}_9]^+$
257	$[\text{M} - 2(\text{C}_4\text{H}_9)]^+$
201	$[\text{M} - 3(\text{C}_4\text{H}_9)]^+$
79	$[\text{C}_4\text{H}_3\text{N}_2]^+$

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Weak	C-H stretching (aromatic)
2955, 2925, 2870	Strong	C-H stretching (aliphatic)
~1560, 1480, 1400	Medium-Strong	C=C and C=N stretching (pyrimidine ring)
~1465	Medium	CH_2 bending
~1375	Medium	CH_3 bending
~1000 - 1200	Medium	Ring vibrations
Below 800	Medium-Strong	C-H out-of-plane bending

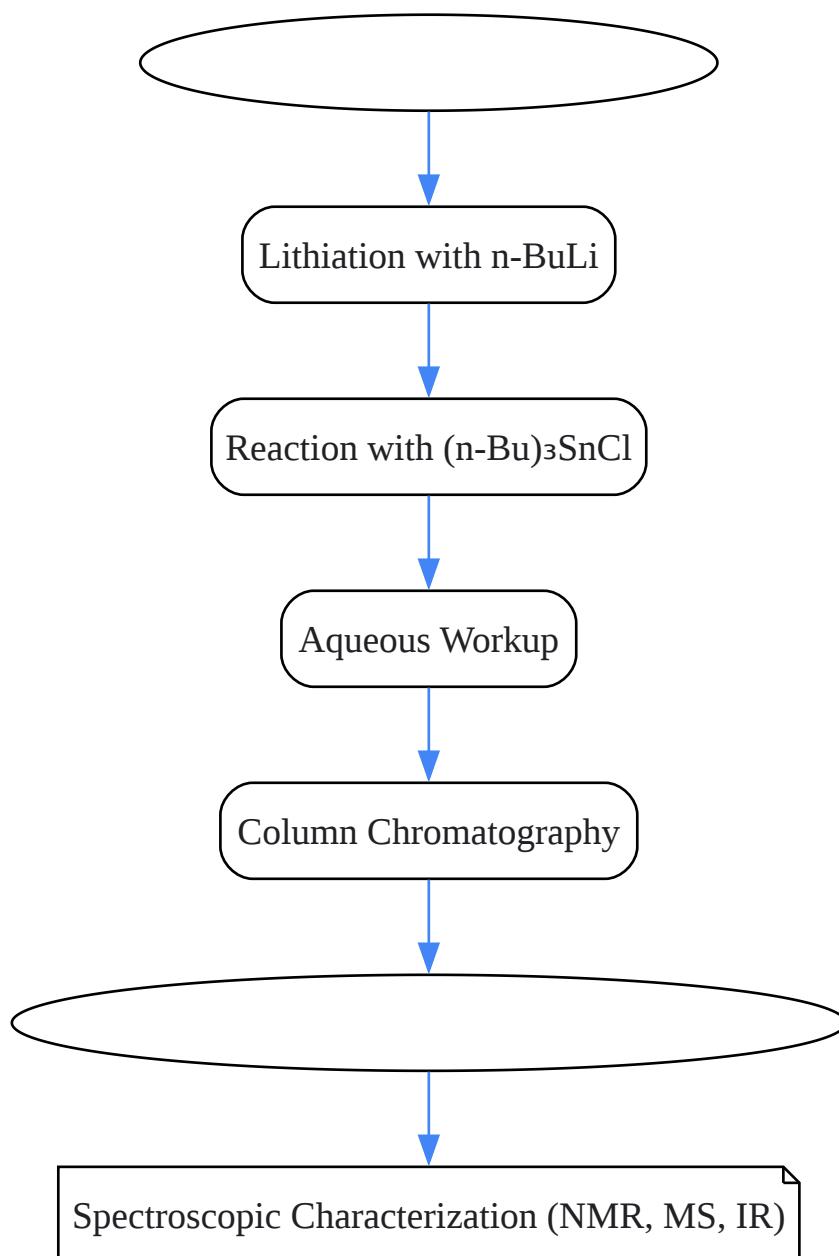
Visualizations

The following diagrams illustrate the chemical structure of **5-(tributylstannylyl)pyrimidine** and a general workflow for its synthesis and characterization.



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Figure 1: Chemical structure of **5-(tributylstannylyl)pyrimidine**.



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Figure 2: General experimental workflow for the synthesis and characterization.

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References

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- 2. 5-(TRIBUTYLSTANNYL)PYRIMIDINE | 144173-85-3 [amp.chemicalbook.com]
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